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molecular formula C10H7ClN2O2 B8478416 1-(4-Chloro-2-nitrophenyl)pyrrole

1-(4-Chloro-2-nitrophenyl)pyrrole

Cat. No. B8478416
M. Wt: 222.63 g/mol
InChI Key: YJAYXMXDORXKBG-UHFFFAOYSA-N
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Patent
US03939159

Procedure details

10 g of sodium hydrosulfite are added portionwise to a stirred solution of 10.0 g (0.045 mole) of 1-(4-chloro-2-nitrophenyl)pyrrole, 200 ml. of tetrahydrofuran and 100 ml. of water, and the solution is heated on a steam bath for 5 minutes. An additional 10 g of sodium hydrosulfite are added and the solution is again heated on a steam bath for 5 minutes. Then 23 g more of sodium hydrosulfite and a solution of 200 ml. of ethanol in 250 ml. of water are added and heated for 5 minutes on a steam bath. The organic solvents are distilled, leaving a suspension of a tan solid. The solid is filtered, washed with water, dried, and recrystallized from hexane to give yellow needles, m.p. 89°-90°C. of 1-(2-amino-4-chlorophenyl)pyrrole.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
S(S([O-])=O)([O-])=O.[Na+].[Na+].[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([N:16]2[CH:20]=[CH:19][CH:18]=[CH:17]2)=[C:12]([N+:21]([O-])=O)[CH:11]=1.O1CCCC1>O.C(O)C>[NH2:21][C:12]1[CH:11]=[C:10]([Cl:9])[CH:15]=[CH:14][C:13]=1[N:16]1[CH:17]=[CH:18][CH:19]=[CH:20]1 |f:0.1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)N1C=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution is again heated on a steam bath for 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
heated for 5 minutes on a steam bath
Duration
5 min
DISTILLATION
Type
DISTILLATION
Details
The organic solvents are distilled
CUSTOM
Type
CUSTOM
Details
leaving
ADDITION
Type
ADDITION
Details
a suspension of a tan solid
FILTRATION
Type
FILTRATION
Details
The solid is filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from hexane

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC(=C1)Cl)N1C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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